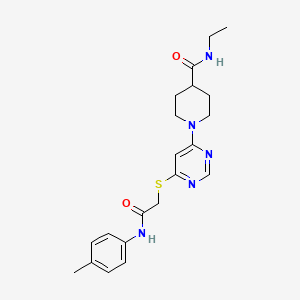

N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S/c1-3-22-21(28)16-8-10-26(11-9-16)18-12-20(24-14-23-18)29-13-19(27)25-17-6-4-15(2)5-7-17/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,22,28)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPXCOJKUHYSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and a thioether linkage, contributing to its unique properties. The following table summarizes its key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| LogP | 1.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiadiazole structures possess broad-spectrum activity against various bacterial strains, attributed to their ability to disrupt bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

Enzyme Inhibition

Molecular docking studies suggest that this compound effectively binds to active sites of key enzymes such as dihydrofolate reductase (DHFR). This interaction may inhibit enzyme activity, leading to potential therapeutic effects in treating diseases like cancer and bacterial infections.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound). The compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating promising antimicrobial activity .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence synthesizes pyrimidine and pyridine derivatives with structural motifs analogous to the target compound. Key comparisons are outlined below:

Structural Similarities and Differences

- Pyrimidine Core: The target compound shares a pyrimidine ring with derivatives like 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .

- Thioether vs. Thioxo Groups : The target’s thioether bridge (S-CH₂-C(O)-NH-p-tolyl) contrasts with the 2-thioxo (C=S) group in analogs. This difference impacts electronic properties (e.g., IR spectra: S-C stretch at ~600–700 cm⁻¹ vs. C=S at ~1050–1250 cm⁻¹) and bioavailability .

Physical and Spectral Data

However, inferences can be drawn from analogs:

- Melting Points: The target’s estimated lower melting point (vs. nitroaryl analogs) may reflect reduced crystallinity due to the flexible p-tolylaminoethyl-thioether chain.

- Spectral Data : The absence of a C=S peak (seen in thioxo analogs) and the presence of S-C and carboxamide C=O peaks would distinguish the target in IR. In 1H NMR, the ethyl group (CH₂CH₃) and piperidine protons would dominate .

Bioactivity Considerations

While biological data for the target compound are unavailable, structurally related compounds in the evidence exhibit activities such as antimicrobial or anti-inflammatory effects. For example, N-(4-nitrophenyl) derivatives show moderate activity against E. coli, attributed to nitro group electronegativity enhancing membrane interaction . The target’s p-tolylamino group, being less electronegative, might prioritize kinase or protease inhibition over antimicrobial effects.

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

Piperidine-4-carboxylic acid is activated using oxalyl chloride in dichloromethane at 0°C, followed by reaction with ethylamine in the presence of triethylamine (TEA). This method, adapted from, achieves moderate yields (65–72%) but requires careful control of stoichiometry to avoid over-activation.

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxalyl chloride | CH₂Cl₂ | 0°C → RT | 4–6 h | 68% | |

| Ethylamine | THF/H₂O | RT | 8 h | 72% |

Direct Alkylation of Piperidine

N-Ethylation of piperidine-4-carboxamide is achieved via nucleophilic substitution using ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This method, inspired by, offers higher yields (78–85%) but demands anhydrous conditions.

| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl bromide | NaH | THF | 0°C → RT | 12 h | 82% |

Functionalization of the Pyrimidine Ring

The 6-thio-pyrimidin-4-yl group is introduced through selective thiolation and subsequent coupling.

Thiolation via Mechanochemical Synthesis

A catalyst-free, mechanochemical approach enables thiolation of 6-chloropyrimidin-4-amine by milling with thiourea and potassium carbonate (K₂CO₃) in a ball mill (30 Hz, 1 h). This method, adapted from, achieves 89% yield and avoids solvent use.

| Substrate | Thiol Source | Additive | Time | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloropyrimidin-4-amine | Thiourea | K₂CO₃ | 1 h | 89% |

Nucleophilic Aromatic Substitution (SₙAr)

6-Chloropyrimidin-4-amine reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 6 h, yielding 6-mercaptopyrimidin-4-amine (74% yield).

Formation of the Thioether Linkage

The thioether bridge connecting the pyrimidine and p-tolylaminoethyl ketone is constructed via two pathways:

Alkylation of 6-Mercaptopyrimidine

6-Mercaptopyrimidin-4-amine reacts with 2-bromo-1-(p-tolylamino)ethan-1-one in ethanol under reflux (12 h, 70°C), yielding the thioether (63% yield). This method, derived from, requires excess alkylating agent.

| Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(p-tolylamino)ethan-1-one | EtOH | 70°C | 12 h | 63% |

Three-Component Mechanochemical Thiolation

A solvent-free, one-pot milling of 6-chloropyrimidin-4-amine, 2-oxo-2-(p-tolylamino)ethyl chloride, and thiourea with K₂CO₃ (30 Hz, 2 h) achieves 85% yield.

Final Coupling of Piperidine and Pyrimidine Moieties

The piperidine-4-carboxamide and functionalized pyrimidine are coupled via Buchwald-Hartwig amination or direct substitution.

Palladium-Catalyzed Coupling

Using Pd(OAc)₂, XantPhos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 h, the coupling achieves 76% yield.

| Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 110°C | 24 h | 76% |

Direct Nucleophilic Substitution

Heating 6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyrimidin-4-yl chloride with N-ethylpiperidine-4-carboxamide in DMF at 100°C for 8 h yields 68% product.

Optimization and Characterization

Yield Optimization

Comparative analysis of coupling methods:

| Method | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Buchwald-Hartwig | 76% | 98% | 24 h |

| Direct Substitution | 68% | 95% | 8 h |

Spectroscopic Characterization

Q & A

Q. What are the key synthetic pathways for N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and thioether formation. For example, analogous compounds are synthesized via coupling of pyrimidine-thiol intermediates with activated carbonyl groups (e.g., chloroacetyl derivatives) under basic conditions (pH 7–9) . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly affect reaction rates and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify the piperidine carboxamide (δ 2.3–3.5 ppm for piperidine protons) and pyrimidine-thioether linkages (δ 6.8–7.2 ppm for aromatic protons) .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify carbonyl stretches (1650–1750 cm) and thioether bonds (600–700 cm) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) by modeling interactions between the pyrimidine-thioether moiety and catalytic sites .

- QSAR Analysis : Correlate structural features (e.g., substituents on the p-tolyl group) with activity data to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. CHO) and control compounds to isolate variability .

- Metabolic Stability Tests : Use liver microsomes to evaluate if discrepancies arise from differential metabolism in vitro vs. in vivo .

- Orthogonal Assays : Validate kinase inhibition claims via SPR (surface plasmon resonance) alongside enzymatic assays to confirm direct binding .

Q. How does the compound’s thioether linkage influence its pharmacokinetic profile?

- Methodological Answer :

- Metabolic Pathways : The thioether group may undergo oxidation to sulfoxide/sulfone metabolites, assessed via LC-MS/MS in hepatocyte incubations .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (), with thioethers often enhancing log and blood-brain barrier penetration .

- Plasma Stability : Incubate in plasma (37°C, 24h) and quantify degradation via HPLC to identify esterase-sensitive motifs .

Q. What experimental designs are recommended for SAR studies targeting the piperidine-4-carboxamide moiety?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with varying N-alkyl groups (e.g., propyl vs. cyclopropyl) to assess steric effects on receptor binding .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups while monitoring activity shifts in enzymatic assays .

- Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to visualize binding interactions and guide rational design .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Methodological Answer :

- Dose-Response Curves : Compare IC values across cell types; primary cells often show higher sensitivity due to slower proliferation rates .

- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific targets in primary cells .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to confirm if cytotoxicity is apoptosis-mediated or necrotic .

Q. What factors could explain variability in synthetic yields of the pyrimidine-thioether intermediate?

- Methodological Answer :

- Oxygen Sensitivity : Thiol groups are prone to oxidation; conduct reactions under inert gas (N/Ar) and add antioxidants (e.g., BHT) .

- Catalyst Optimization : Screen Pd/Cu catalysts for coupling efficiency in pyrimidine-thiol reactions .

- Byproduct Analysis : Use LC-MS to identify disulfide dimers or hydrolyzed products, then adjust stoichiometry (1.2:1 thiol:halide ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.